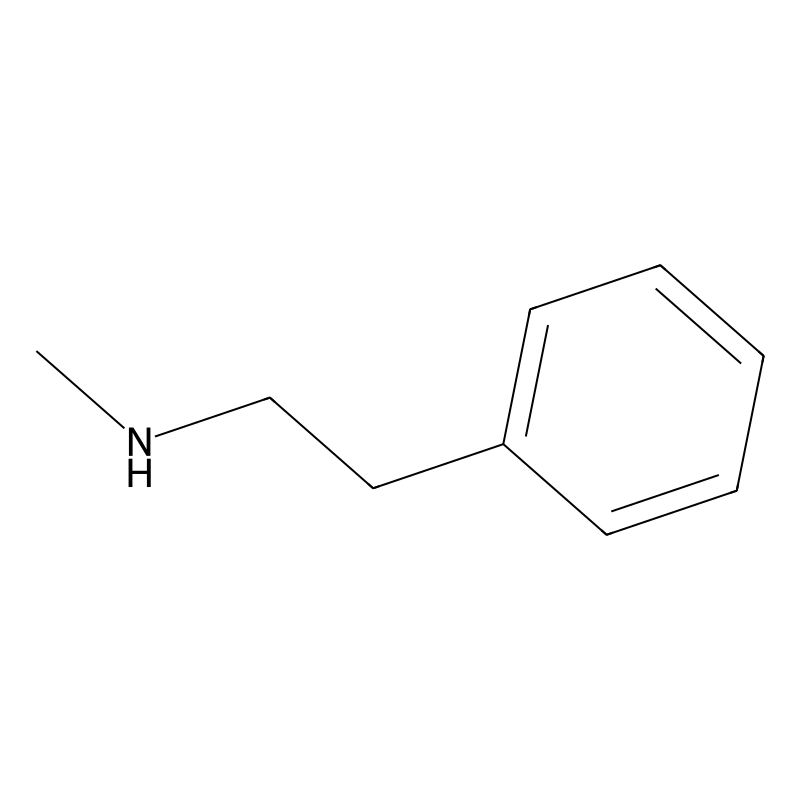N-Methylphenethylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Chemical Properties and Occurrence:
N-Methylphenethylamine (N-MPEA), also known as phenethylamine or beta-phenylethylamine, is a simple organic compound with the chemical formula C9H13N. It is a colorless to yellow liquid with a characteristic amine-like odor . It is naturally found in trace amounts in various plants, including chocolate, coffee, and green tea .
Potential Biological Functions:
N-MPEA has been studied for its potential role in various biological functions. Some studies suggest it may act as a neuromodulator in the central nervous system, potentially affecting mood, arousal, and cognition . However, the specific mechanisms of action and its physiological significance remain unclear.
Research Applications:
- Neurochemistry: N-MPEA is used in research to investigate its potential role in various neurochemical processes, including the release and reuptake of other neurotransmitters like dopamine and serotonin .
- Drug Development: Due to its structural similarity to some psychoactive drugs, N-MPEA has been used to develop new medications targeting specific neurotransmitter systems. However, further research is needed to evaluate its potential therapeutic efficacy and safety .
- Comparative Studies: N-MPEA serves as a reference molecule in research comparing the properties and effects of various structurally related compounds, including both natural and synthetic neuroactive substances .
N-Methylphenethylamine is a naturally occurring trace amine and neuromodulator derived from phenethylamine. It is identified by its molecular formula and has a CAS number of 589-08-2. This compound exists as a colorless liquid and is characterized by its weak basicity, with a pK_a of approximately 10.14 . N-Methylphenethylamine is biosynthesized in humans through the action of the enzyme phenylethanolamine N-methyltransferase, which catalyzes the N-methylation of phenethylamine .
The mechanism of action of NMPEA is still being explored. Due to its structural similarity to amphetamine, NMPEA is thought to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in the regulation of neurotransmitter release []. This interaction may influence dopamine and norepinephrine signaling, potentially affecting mood, cognition, and behavior. Further research is needed to fully understand the specific mechanisms by which NMPEA exerts its effects.
Physical and Chemical Properties
NMPEA is present in trace amounts in the human body and is not generally considered a safety hazard under normal conditions. However, due to its structural similarity to amphetamine, high doses of NMPEA may have stimulant-like effects, and its potential toxicity at high doses requires further investigation [].
N-Methylphenethylamine exhibits biological activity as a neuromodulator and has been shown to act as an agonist for human trace amine-associated receptor 1. Its pharmacological profile includes pressor effects, although it is significantly less potent than epinephrine, being approximately 1/350th as effective . The compound's rapid metabolism by monoamine oxidases contributes to its short-lived effects in the body.
Several methods have been developed for the synthesis of N-Methylphenethylamine:
- Conversion from Phenethylamine: An early synthesis method involves converting phenethylamine into its para-toluenesulfonamide, followed by N-methylation using methyl iodide and subsequent hydrolysis of the sulfonamide .
- Trifluoroacetamide Method: A more recent approach starts with the conversion of phenethylamine to its trifluoroacetamide, which is then N-methylated and hydrolyzed .
- Natural Sources: N-Methylphenethylamine is also found in various plant species, particularly in certain Acacia species where it can be present in high concentrations .
N-Methylphenethylamine has potential applications in pharmacology due to its neuromodulatory properties. It may serve as a precursor in the synthesis of other psychoactive compounds or be used in research related to neurotransmission and receptor interactions. Its presence in foodstuffs suggests possible implications for dietary influences on mood and cognition .
Studies indicate that N-Methylphenethylamine interacts significantly with trace amine-associated receptors. Its role as a substrate for monoamine oxidases indicates that it may influence levels of other neurotransmitters by modulating their degradation rates. Research has shown that when monoamine oxidase activity is inhibited, more N-Methylphenethylamine can be produced from phenethylamine, enhancing its effects .
N-Methylphenethylamine shares structural similarities with several other compounds, notably:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Phenethylamine | Direct precursor | Found widely in plants; basic neuromodulator |
| Amphetamine | Positional isomer | Stronger stimulant effects; used clinically |
| N-Methyltyramine | Structural analog | Shares some pharmacological properties; derived from tyramine |
| Methamphetamine | Structural variant | More potent central nervous system stimulant |
N-Methylphenethylamine's uniqueness lies in its specific interactions with trace amine receptors and its relatively mild stimulant properties compared to more potent analogs like amphetamine and methamphetamine .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








